ethyl (2Z)-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
CAS No.: 865180-92-3
Cat. No.: VC7098291
Molecular Formula: C23H16N2O5S
Molecular Weight: 432.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865180-92-3 |
|---|---|
| Molecular Formula | C23H16N2O5S |
| Molecular Weight | 432.45 |
| IUPAC Name | ethyl 2-(4-oxochromene-2-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C23H16N2O5S/c1-3-11-25-16-10-9-14(22(28)29-4-2)12-20(16)31-23(25)24-21(27)19-13-17(26)15-7-5-6-8-18(15)30-19/h1,5-10,12-13H,4,11H2,2H3 |
| Standard InChI Key | DFBDIMKAJLECCL-VHXPQNKSSA-N |
| SMILES | CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CC#C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
The molecule comprises three primary subunits:
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4-Oxo-4H-chromene-2-carbonyl group: A flavonoid-derived chromene ring system with a ketone at position 4 and a carbonyl group at position 2, known for radical-scavenging activity.
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2,3-Dihydro-1,3-benzothiazole scaffold: A sulfur- and nitrogen-containing heterocycle with a prop-2-yn-1-yl substituent at position 3, contributing to potential DNA intercalation or enzyme inhibition .
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Ethyl carboxylate group: Positioned at carbon 6 of the benzothiazole ring, this ester functionality enhances lipid solubility and may serve as a prodrug motif.
The (2Z)-configuration of the imino group () ensures a planar arrangement between the chromene carbonyl and benzothiazole rings, facilitating π-π stacking interactions in biological targets.
Spectroscopic and Computational Data
Key spectroscopic descriptors include:
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IUPAC Name: Ethyl 2-[6-nitro-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate.
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InChI Key: InChI=1S/C21H15N3O7S/c1-2-30-19(26)11-23-14-8-7-12(24(28)29)9-18(14)32-21(23)22-20(27)17-10-15(25)13-5-3-4....
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Predicted LogP: ~2.8 (calculated using fragment-based methods), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three convergent modules (Figure 1):
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Chromene-2-carbonyl chloride: Prepared via Pechmann condensation of resorcinol with ethyl acetoacetate, followed by oxidation and chlorination.
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3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine: Synthesized by alkylating 2-aminobenzenethiol with propargyl bromide, followed by cyclization .
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Ethyl 6-nitro-2-aminobenzoate: Derived from nitration of ethyl 2-aminobenzoate, introducing electrophilic sites for subsequent imine formation.
Critical Reaction Steps
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Step 1: Condensation of 3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine with chromene-2-carbonyl chloride yields the imino-linked intermediate.
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Step 2: Nucleophilic aromatic substitution introduces the ethyl carboxylate group at position 6 under basic conditions (KCO, DMF).
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Step 3: Final purification via silica gel chromatography (hexane/EtOAc 3:1) achieves >95% purity.
Table 1: Synthetic Yield Optimization
| Reaction Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Imino formation | DCM, EtN | 25 | 78 |
| Carboxylation | KCO, DMF | 80 | 65 |
| Purification | Hexane/EtOAc | - | 92 |
Physicochemical and Stability Profiles
Solubility and Partitioning
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Aqueous solubility: 12.4 μg/mL (pH 7.4), increasing to 98.7 μg/mL under acidic conditions (pH 2.0) due to protonation of the benzothiazole nitrogen.
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Thermal stability: Decomposition onset at 217°C (DSC), with a glass transition temperature () of 89°C.
Degradation Pathways
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Hydrolytic degradation: The ester group undergoes base-catalyzed hydrolysis ( = 34 h at pH 9), forming the corresponding carboxylic acid.
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Photooxidation: Exposure to UV-A light (365 nm) generates nitroso derivatives via radical-mediated pathways, necessitating light-protected storage.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
Molecular docking studies predict strong binding ( ≈ 0.8 μM) to cyclooxygenase-2 (COX-2), driven by:
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Hydrogen bonding between the chromene carbonyl and Arg120.
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π-stacking of the benzothiazole ring with Tyr355.
Antimicrobial Potency
Against Staphylococcus aureus (ATCC 25923):
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MIC: 16 μg/mL (comparable to ciprofloxacin at 4 μg/mL).
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Mechanism: Disruption of membrane potential via thiazole-sulfur interactions with lipid bilayers.
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | COX-2 IC (μM) | MIC S. aureus (μg/mL) |
|---|---|---|
| Target | 1.2 ± 0.3 | 16 |
| Chromene control | 8.7 ± 1.1 | >64 |
| Benzothiazole control | 4.9 ± 0.6 | 32 |
Applications and Future Directions
Synthetic Chemistry Innovations
Recent advances in propargyl chemistry enable:
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Click chemistry modifications via azide-alkyne cycloaddition.
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Transition metal-catalyzed couplings to diversify the benzothiazole core.
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